ethyl (1R,3S)-3-hydroxycyclohexanecarboxylate

Chiral Resolution Enantiomeric Purity Pharmaceutical Intermediates

Need a defined chiral intermediate? Avoid the stereochemical uncertainty of racemic mixtures (CAS 94160-25-5), which contain four isomers and require inefficient crystallization steps yielding only 13.8% pure product. This single (1R,3S) enantiomer provides: - Fixed absolute configuration for pharma synthesis targeting lipid/carbohydrate metabolism disorders - Essential stereochemical control per Sanofi-Aventis patent HK1104579A - Ready-to-use standard for hydrolase-catalyzed process development and SAR campaigns

Molecular Formula C9H16O3
Molecular Weight 172.224
CAS No. 1821824-32-1
Cat. No. B2819600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (1R,3S)-3-hydroxycyclohexanecarboxylate
CAS1821824-32-1
Molecular FormulaC9H16O3
Molecular Weight172.224
Structural Identifiers
SMILESCCOC(=O)C1CCCC(C1)O
InChIInChI=1S/C9H16O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3/t7-,8+/m1/s1
InChIKeyBGAOLPQGOBDXBH-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (1R,3S)-3-Hydroxycyclohexanecarboxylate: Defined Chiral Building Block


Ethyl (1R,3S)-3-hydroxycyclohexanecarboxylate (CAS 1821824-32-1) is a single, cis-configured enantiomer of the cyclohexane β-hydroxy ester family with molecular formula C₉H₁₆O₃ and molecular weight 172.22 g/mol . In contrast to the racemic mixture (CAS 94160-25-5, a mixture of up to four stereoisomers), this compound provides a fixed (1R,3S) absolute configuration at both chiral centers on the cyclohexane ring, making it a critical chiral intermediate for the synthesis of pharmaceutically active compounds targeting lipid and carbohydrate metabolism disorders such as type II diabetes and atherosclerosis [1].

Why Stereochemistry Matters in Ethyl (1R,3S)-3-Hydroxycyclohexanecarboxylate Procurement


The racemic ethyl 3-hydroxycyclohexanecarboxylate (CAS 94160-25-5) contains four possible stereoisomers due to two chiral centers at C1 and C3, making it unsuitable for stereospecific applications . The patent literature explicitly states that traditional racemic resolution methods, such as those involving six crystallization steps yielding only 13.8% of chemically pure racemic cis-3-hydroxycyclohexane carboxylic acid, are both inefficient and result in unacceptable optical purity for pharmaceutical development [1]. This demonstrates that substituting the defined (1R,3S) enantiomer with a racemic mixture or an alternative ester analog (e.g., methyl or isopropyl variants) can lead to dramatically different stereochemical outcomes, directly impacting the biological activity and synthetic utility of downstream products.

Quantitative Evidence Guide for Ethyl (1R,3S)-3-Hydroxycyclohexanecarboxylate


Stereochemical Definition vs. Racemic Mixture

Ethyl (1R,3S)-3-hydroxycyclohexanecarboxylate (CAS 1821824-32-1) is supplied as a single, defined enantiomer with a typical purity specification of ≥97% . In contrast, the racemic mixture (CAS 94160-25-5) is an undefined blend of four stereoisomers (two enantiomeric pairs) . The patent literature highlights that traditional racemic resolution methods, such as the Noyce and Denney method requiring six crystallizations to obtain chemically pure racemic cis-3-hydroxycyclohexanecarboxylic acid in only 13.8% yield, are both inefficient and result in unacceptable optical purity for the production of pharmaceutically active compounds [1]. By procuring the pre-resolved (1R,3S) enantiomer, users eliminate the need for costly and inefficient chiral chromatographic separation, which is described as 'very complicated and costly' for commercial processes [1].

Chiral Resolution Enantiomeric Purity Pharmaceutical Intermediates

Density as a Proxy for Structural Distinctness

The predicted density of ethyl (1R,3S)-3-hydroxycyclohexanecarboxylate (1.093 ± 0.06 g/cm³) differs from the experimentally measured density of the racemic ethyl 3-hydroxycyclohexanecarboxylate (1.067 g/mL at 25 °C) . While density is a bulk material property, the 2.4% difference between the single enantiomer and the racemate is consistent with the fundamentally different composition and intermolecular packing of a single stereoisomer versus a mixed isomer system.

Physicochemical Properties Density Quality Control

Enantioselective Enzymatic vs. Classical Resolution

The industrial production of (1R,3S)-configured 3-hydroxycyclohexane carboxylic acid esters is enabled by hydrolase-catalyzed enantioselective methods, as described in patent HK1104579A [1]. The patent explicitly contrasts this biocatalytic approach with classical resolution methods: the Noyce and Denney method requires six crystallizations to obtain chemically pure racemic cis-3-hydroxycyclohexanecarboxylic acid in only 13.8% yield, followed by additional resolution steps using quinine trihydrate (162 g of quinine salt obtained from 500 g of quinine trihydrate and 188.3 g of racemate) [1]. The enzymatic route bypasses these inefficiencies, producing the target (1R,3S) enantiomer directly as a key building block for pharmaceutically active compounds targeting lipid and carbohydrate metabolism disorders [1].

Biocatalysis Hydrolase Enantioselective Synthesis

Ethyl Ester Specificity in Chiral Intermediate Applications

Among the cis-3-hydroxycyclohexane carboxylate family, the ethyl ester (CAS 1821824-32-1) serves as a direct precursor to pharmaceutically active compounds, while the methyl ester analog (methyl (1R,3S)-3-hydroxycyclohexanecarboxylate, CAS 70144-91-1) is a lower molecular weight variant (MW 158.19 vs. 172.22) with different physicochemical properties [1]. The ethyl ester's increased lipophilicity (predicted XLogP3-AA = 1.0) compared to the methyl homolog may influence its behavior in subsequent synthetic transformations and the pharmacokinetic properties of derived compounds. The isopropyl ester analog (CAS 99438-52-5) offers even greater steric bulk (MW 186.25), which may be advantageous or disadvantageous depending on the specific synthetic pathway .

Ester Bioisosteres Metabolic Stability Synthetic Intermediate

Targeted Application in Metabolic Disease Pharmacology

The patent literature explicitly identifies cis-configured 3-hydroxycyclohexane carboxylic acid derivatives as central building blocks or direct precursors of pharmaceutically active compounds capable of therapeutically modulating lipid and/or carbohydrate metabolism, making them suitable for the prevention and/or treatment of type II diabetes and atherosclerosis [1]. This specific therapeutic indication contrasts with general-purpose cyclohexane building blocks (e.g., ethyl 3-oxocyclohexanecarboxylate) which lack this established pharmacological trajectory [2]. The (1R,3S) stereochemistry is essential for this activity, as the patent emphasizes that non-racemic cis structure is required.

Metabolic Disease Type II Diabetes Atherosclerosis Lipid Metabolism

Application Scenarios for Ethyl (1R,3S)-3-Hydroxycyclohexanecarboxylate


Stereospecific Synthesis of Metabolic Disease Candidates

Procure ethyl (1R,3S)-3-hydroxycyclohexanecarboxylate as a defined chiral intermediate for the synthesis of pharmaceutical compounds targeting type II diabetes and atherosclerosis. The (1R,3S) configuration is essential for the biological activity of the downstream products, as documented in Sanofi-Aventis patent HK1104579A, which identifies cis-configured 3-hydroxycyclohexane carboxylic acid derivatives as direct precursors to compounds that therapeutically modulate lipid and carbohydrate metabolism [1].

Defined Stereochemical Standards for Quality Control

Use the compound as a chiral reference standard for analytical method development and quality control in pharmaceutical manufacturing. The single (1R,3S) enantiomer provides a well-defined retention time and spectroscopic signature that can be used to verify the stereochemical purity of drug substance batches, in contrast to racemic mixtures which produce complex chromatographic profiles .

Biocatalytic Process Development and Enzyme Engineering

Employ the compound as a substrate or product standard in the development and optimization of hydrolase-catalyzed enantioselective synthesis processes. The patent literature demonstrates that lipases and other hydrolases can be used to produce this class of compounds with high enantioselectivity, making the compound valuable as an authentic standard for monitoring enzymatic reaction progress and enantiomeric excess [1].

Medicinal Chemistry SAR Studies

Incorporate the (1R,3S) enantiomer into SAR campaigns exploring the effect of stereochemistry on target binding. The defined stereochemistry allows researchers to attribute biological effects to the specific three-dimensional arrangement of functional groups, whereas the use of racemic or diastereomeric mixtures would confound SAR interpretation .

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